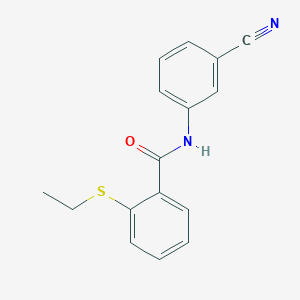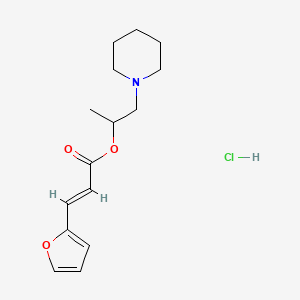![molecular formula C14H17NO B5299341 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine, also known as MOB-7, is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of study.
Applications De Recherche Scientifique
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has been studied for its potential use in various scientific research applications. One area of interest is in the field of neuroscience, where 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has been shown to have an effect on the activity of certain neurotransmitter receptors. Specifically, 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has been shown to modulate the activity of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including learning and memory.
In addition to its potential use in neuroscience, 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has also been studied for its potential use in the field of medicinal chemistry. Specifically, 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors. Specifically, 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has been shown to bind to the nicotinic acetylcholine receptor and modulate its activity. This modulation can result in changes in the release of certain neurotransmitters, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine are still being studied, but early research has shown that it can have a variety of effects on different systems in the body. For example, 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has been shown to have an effect on the activity of certain neurotransmitter receptors, which can impact learning and memory. Additionally, 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has been shown to have activity against certain types of cancer cells, indicating its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine in lab experiments is its unique chemical structure, which makes it an interesting compound to study. Additionally, early research has shown that 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has potential applications in various fields of study, including neuroscience and medicinal chemistry.
However, there are also limitations to using 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine in lab experiments. For example, the synthesis method for 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine is complex and may be difficult to replicate in some labs. Additionally, the mechanism of action of 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine. One area of interest is in further understanding its mechanism of action and how it modulates the activity of certain neurotransmitter receptors. Additionally, further research could be done to explore its potential as a cancer treatment and to develop new compounds based on its structure.
Another future direction for research on 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine is in exploring its potential use in other fields of study. For example, it may have applications in the field of materials science due to its unique chemical structure. Overall, 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine is a compound with potential applications in various fields of study, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine involves a multi-step process that has been described in several research articles. The starting material for the synthesis is 2-pyridinecarboxaldehyde, which is then subjected to a series of reactions to form the final product. The exact details of the synthesis method vary depending on the research group, but the general approach involves the use of various reagents and catalysts to facilitate the formation of the desired compound.
Propriétés
IUPAC Name |
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-5-6-11-8-12(10)14(16-9-11)13-4-2-3-7-15-13/h2-5,7,11-12,14H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCSKZKGWCWMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C(OC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5299275.png)
![1,5-dimethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5299285.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
![1-(4-methylphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,5-pyrrolidinedione](/img/structure/B5299296.png)

![1-(3-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-2-thienyl)ethanone](/img/structure/B5299302.png)
![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)